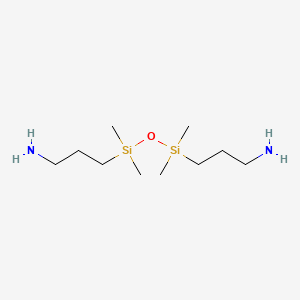

1,3-Bis(3-aminopropyl)tetramethyldisiloxane

Vue d'ensemble

Description

1,3-Bis(3-aminopropyl)tetramethyldisiloxane is a silicon-based compound with the molecular formula C10H28N2OSi2. It is a clear liquid that ranges in color from colorless to light yellow or light orange . This compound is known for its use as a monomer in the synthesis of silicon-modified polyamides and other silicon-based polymers .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

1,3-Bis(3-aminopropyl)tetramethyldisiloxane can be synthesized through a hydrosilylation reaction. This involves the reaction of an allylamine with tetramethyldisiloxane, followed by the deblocking of the protective group . Another method involves heating 2.00 grams of bis(methylaminocarbonylpropyl)tetramethyldisiloxane with 14 milliliters of 2N sulfuric acid at 100°C for 16 hours. The reaction progress can be monitored using gas chromatography. After the reaction is complete, the mixture is made alkaline with 5M sodium hydroxide solution and extracted with tert-butyl methyl ether. The organic layer is dried over anhydrous sodium sulfate, filtered, and evaporated under vacuum to yield 1.28 grams (94%) of this compound .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale hydrosilylation reactions under controlled conditions to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and the use of catalysts, are optimized to achieve efficient production.

Analyse Des Réactions Chimiques

Hydrosilylation and Desilylation

The compound is synthesized via a three-step process :

-

Hydrosilylation : Reacting N-silylated allylamine (e.g., N,N-bis(trimethylsilyl)allylamine) with hydrogendimethylalkoxysilane (e.g., dimethylethoxysilane) in the presence of a platinum catalyst (HPtCl·6HO).

-

Desilylation : Treating the product with ethanol or methanol to remove trimethylsilyl protective groups.

-

Hydrolysis : Adding water to the desilylated product forms the final disiloxane.

Table 1: Representative Synthesis Parameters

| Reactant (mol) | Catalyst | Solvent | Temperature | Yield | Purity (GC) |

|---|---|---|---|---|---|

| N,N-bis(TMS)allylamine (1.0) | HPtCl (4%) | Ethanol | 70°C | 86% | >99% |

| N-TMS-allylamine (1.0) | HPtCl (4%) | Methanol | 70°C | 84% | >99% |

Decomposition Pathways

The siloxane bond (–Si–O–Si–) exhibits lability under specific conditions :

-

Acidic Hydrolysis : Cleavage of the siloxane bond releases ethylenediamine and silanol derivatives.

-

Thermal Stability : Prolonged heating above 150°C induces equilibration, yielding by-products like 3-aminopropylpentamethyldisiloxane .

Table 2: Decomposition Products

| Condition | Major Products | By-products |

|---|---|---|

| 17% HCl, reflux | Ethylenediamine, silanol | – |

| 150°C, 3 hours | 3-Aminopropylpentamethyldisiloxane | Isomerized disiloxanes |

Reactivity with Carbonyl Compounds

The primary amine groups participate in condensation reactions:

-

Iminization : Reacts with aldehydes (e.g., 3-formylsalicylic acid) to form azomethine derivatives.

Isomerization Risks

-

Hydrosilylation Selectivity : Non-terminal addition during hydrosilylation produces 1-(2-aminopropyl)-3-(3-aminopropyl)tetramethyldisiloxane.

Stability in Solvents

-

Polar Solvents : Ethanol or methanol promotes desilylation but does not degrade the siloxane backbone under mild conditions .

-

Aprotic Solvents : Toluene or xylene stabilizes the compound during synthesis .

Key Findings

-

The platinum-catalyzed hydrosilylation ensures terminal addition, avoiding isomer contamination .

-

Siloxane bond cleavage dominates under acidic or high-temperature conditions, limiting utility in harsh environments .

-

Competitive decomposition during iminization necessitates careful stoichiometric control .

This compound’s reactivity is pivotal for modifying polymers (e.g., polyimides), but its stability constraints require precise reaction design to minimize siloxane bond degradation .

Applications De Recherche Scientifique

Applications in Polymer Chemistry

Curing Agent for Epoxy Resins

One of the primary applications of 1,3-bis(3-aminopropyl)tetramethyldisiloxane is as a curing agent for epoxy molding compounds. These compounds are essential in the production of high-reliability semiconductor devices where thermal and mechanical stability is crucial . The use of this siloxane compound improves the thermal resistance and mechanical properties of the resulting epoxy materials.

Modifier for Polyimides

This compound serves as a modifier for polyimides, which are used in semiconductor insulating films and liquid crystal orientation films. The incorporation of this compound enhances the performance characteristics of polyimides by improving their heat resistance and mechanical strength .

Siloxane-Urea Copolymers

Another significant application is in the preparation of siloxane-urea copolymers from 4,4’-diphenylmethane diisocyanate. These copolymers exhibit improved properties such as enhanced elasticity and durability, making them suitable for various industrial applications .

Environmental Applications

CO2 Capture Technologies

Recent studies have explored the use of this compound in carbon dioxide capture processes. Research indicates that this compound can be utilized in silicone-based processes designed to capture CO2 efficiently, contributing to efforts aimed at reducing greenhouse gas emissions .

Case Studies

Mécanisme D'action

The mechanism of action of 1,3-bis(3-aminopropyl)tetramethyldisiloxane involves its ability to form stable silicon-oxygen-silicon linkages. The amino groups on the compound can react with various functional groups, such as isocyanates, to form urea linkages. These reactions result in the formation of stable polymers and copolymers that have unique properties, such as flexibility, thermal stability, and chemical resistance .

Comparaison Avec Des Composés Similaires

Similar Compounds

- Poly(dimethylsiloxane), bis(3-aminopropyl) terminated

- Poly(dimethylsiloxane-co-(3-aminopropyl)methylsiloxane)

- Poly(propylene glycol) bis(2-aminopropyl ether)

Uniqueness

1,3-Bis(3-aminopropyl)tetramethyldisiloxane is unique due to its specific structure, which allows it to form stable silicon-oxygen-silicon linkages and react with various functional groups to form polymers and copolymers with desirable properties. Its ability to act as a monomer for silicon-modified polyamides and its use in high-reliability semiconductor devices highlight its versatility and importance in both scientific research and industrial applications .

Activité Biologique

1,3-Bis(3-aminopropyl)tetramethyldisiloxane (commonly referred to as BAPTDS) is a siloxane compound that has garnered attention for its diverse biological activities, particularly in the fields of antimicrobial and anticancer research. This article compiles recent findings from various studies, highlighting the compound's biological properties, mechanisms of action, and potential applications.

Chemical Structure and Properties

BAPTDS is characterized by its unique structure that includes a siloxane backbone and amino propyl groups. Its molecular formula is with a molecular weight of approximately 248.52 g/mol. The compound exhibits both hydrophilic and lipophilic properties due to its dual functional groups, which enhances its interaction with biological membranes.

Antimicrobial Activity

Recent studies have demonstrated that BAPTDS and its derivatives exhibit significant antimicrobial properties against various pathogenic microorganisms. The antibacterial activity has been particularly notable against both Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity of BAPTDS Derivatives

| Compound | Target Microorganisms | Zone of Inhibition (mm) | MIC (µg/mL) |

|---|---|---|---|

| BAPTDS-Cu Complex | Staphylococcus aureus | 18 | 25 |

| BAPTDS-Ni Complex | Escherichia coli | 20 | 20 |

| BAPTDS-Mn Complex | Pseudomonas aeruginosa | 15 | 30 |

| Schiff Base Derived from BAPTDS | Klebsiella pneumoniae | 22 | 15 |

These results indicate that metal complexes derived from BAPTDS enhance its antimicrobial efficacy, likely due to chelation effects that improve the compound's ability to penetrate microbial cell walls .

Antitumor Activity

BAPTDS has also been investigated for its anticancer properties. Studies have shown that it can induce apoptosis in cancer cell lines, with mechanisms involving cell cycle arrest and DNA damage.

Case Study: Antitumor Mechanism of BAPTDS

In vitro studies using human breast cancer cell lines (MCF-7) revealed that treatment with BAPTDS resulted in:

- Cell Cycle Arrest : Flow cytometry analysis indicated a significant increase in the G0/G1 phase population, suggesting that BAPTDS effectively halts cell proliferation.

- Apoptosis Induction : Analysis through annexin V staining demonstrated increased early and late apoptotic cells post-treatment.

- DNA Interaction : Gel electrophoresis showed that BAPTDS complexes could cleave plasmid DNA in the presence of oxidizing agents, indicating potential as a DNA-targeting agent .

The biological activity of BAPTDS can be attributed to several mechanisms:

- Metal Ion Coordination : The ability of BAPTDS to form complexes with transition metals enhances its reactivity and biological activity.

- Membrane Disruption : The amphiphilic nature allows it to integrate into lipid bilayers, disrupting microbial membranes.

- Reactive Oxygen Species (ROS) Generation : Some studies suggest that BAPTDS may induce oxidative stress in cells, leading to apoptosis .

Propriétés

IUPAC Name |

3-[[3-aminopropyl(dimethyl)silyl]oxy-dimethylsilyl]propan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H28N2OSi2/c1-14(2,9-5-7-11)13-15(3,4)10-6-8-12/h5-12H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPXCORHXFPYJEH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(CCCN)O[Si](C)(C)CCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H28N2OSi2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3044621 | |

| Record name | 3,3'-(1,1,3,3-Tetramethyldisiloxane-1,3-diyl)dipropan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3044621 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.51 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | 1-Propanamine, 3,3'-(1,1,3,3-tetramethyl-1,3-disiloxanediyl)bis- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

2469-55-8 | |

| Record name | 3,3′-(1,1,3,3-Tetramethyl-1,3-disiloxanediyl)bis[1-propanamine] | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2469-55-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Oxybis((3-aminopropyl)dimethylsilane) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002469558 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Propanamine, 3,3'-(1,1,3,3-tetramethyl-1,3-disiloxanediyl)bis- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3,3'-(1,1,3,3-Tetramethyldisiloxane-1,3-diyl)dipropan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3044621 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,3'-(1,1,3,3-tetramethyldisiloxane-1,3-diyl)bispropylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.808 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of 1,3-Bis(3-aminopropyl)tetramethyldisiloxane?

A1: The molecular formula is C10H28N2OSi2, and its molecular weight is 248.53 g/mol.

Q2: What are the characteristic spectroscopic features of this compound?

A2: Key spectroscopic features include:

- FTIR: Strong Si-O-Si stretching vibrations around 1000-1100 cm-1, N-H stretching vibrations around 3300-3400 cm-1, and C-H stretching vibrations around 2900-3000 cm-1. []

- 1H NMR: Signals corresponding to Si-CH3 protons around 0 ppm, N-CH2 protons around 2.5-2.8 ppm, and CH2 protons adjacent to Si around 0.5-1.0 ppm. []

- 29Si NMR: Signals indicative of the silicon atom environment within the disiloxane structure. []

Q3: Can this compound improve the adhesion of polyimide films to silicon wafers?

A3: Yes, incorporating this compound into copolyimides significantly improves their adhesion to silicon wafers, making them suitable for applications in microelectronics. []

Q4: How does the disiloxane unit within this compound impact the structure and stability of metal complexes?

A4: The disiloxane unit acts as a flexible spacer, reducing the mechanical strain in chelate rings formed with metal ions. This "shoulder yoke effect" allows for the formation of larger, less strained rings, contributing to the stability of the complexes. []

Q5: Can copper(II) complexes containing this compound act as catalyst precursors for aerobic oxidation reactions?

A5: Yes, copper(II) salen-type complexes incorporating this compound have demonstrated catalytic activity in the aerobic oxidation of benzyl alcohol to benzaldehyde, exhibiting high yields and turnover numbers under mild conditions. []

Q6: Can tetranuclear copper(II) complexes derived from this compound be utilized in alkane hydrocarboxylation reactions?

A6: Research indicates that these complexes can act as homogeneous catalyst precursors for hydrocarboxylation reactions, converting linear and cyclic alkanes to corresponding carboxylic acids using CO, H2O, and K2S2O8. []

Q7: How has computational chemistry been employed to study this compound and its derivatives?

A7: * DFT calculations have been used to analyze the electronic structure and bonding features of copper(II) complexes with this compound-based ligands, revealing the ionic character of Si-O bonds. [] * Molecular dynamics (MD) simulations provided insights into the self-assembly behavior of copper complexes containing this compound in solution and their CO2 responsiveness. []* Neural network models have been developed to predict the kinetics of cyclic siloxane polymerization reactions using this compound as a functional endblocker. [, ]

Q8: How do structural modifications of the aromatic aldehyde used in Schiff base formation with this compound affect the properties of the resulting copper(II) complexes?

A8: Introducing electron-withdrawing or -donating groups on the aromatic aldehyde can influence the electronic properties and catalytic activity of the copper(II) complexes. For example, incorporating a nitro group in the 5-position of 2-hydroxybenzaldehyde leads to the formation of complex 2, which exhibits distinct aggregation behavior compared to its counterparts. []

Q9: How is this compound used in the preparation of macroporous polymers, and what are the advantages of such materials?

A9: this compound can be reacted with epoxy-functionalized polymers, like poly(glycidyl methacrylate-co-ethylene glycol dimethacrylate), to introduce amino groups and create macroporous structures. [] These materials offer high surface area, tunable porosity, and the potential for further functionalization, making them suitable for applications in separation science, catalysis, and drug delivery.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.